molecular formula C12H12N2O4S B5603799 ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B5603799
M. Wt: 280.30 g/mol
InChI Key: VPHWFQOJVRPSKQ-UHFFFAOYSA-N
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Description

Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C12H12N2O4S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base, followed by the acylation of the resulting product with furoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-(formylamino)-1,3-thiazol-4-yl]acetate
  • Ethyl [2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
  • Ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate

Uniqueness

Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate is unique due to the presence of the furoyl group, which imparts distinct chemical and biological properties. This differentiates it from other thiazole derivatives, which may have different substituents and, consequently, different activities .

Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHWFQOJVRPSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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